Methyl gluconate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131797-36-9 |
|---|---|
Molecular Formula |
C7H14O7 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C7H14O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-6,8-12H,2H2,1H3/t3-,4-,5+,6-/m1/s1 |
InChI Key |
XKJLTJCYZRLXMM-ARQDHWQXSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
COC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Gluconate
Chemical Synthesis Approaches
Chemical methods for synthesizing methyl gluconate primarily involve direct esterification of gluconic acid or the derivatization of its precursors through oxidative processes.
Esterification Reactions for this compound Formation
The most common chemical route to this compound is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comwikipedia.orgnumberanalytics.com In this case, gluconic acid is reacted with methanol (B129727). The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol (methanol) is often used as the solvent. wikipedia.org
Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. wikipedia.orggoogle.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid group in gluconic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comnumberanalytics.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of this compound. masterorganicchemistry.com
To drive the equilibrium towards the product side, the water formed during the reaction is often removed, for instance, by using a Dean-Stark apparatus or by employing a drying agent. wikipedia.org Another approach involves using a solid acid catalyst, such as a cation exchange resin. This method allows for a continuous process where a solution of gluconic acid in methanol flows through a reactor containing the resin. google.comresearchgate.net This technique offers advantages in terms of catalyst separation and potential for continuous production. google.com
For instance, the esterification of 2-keto-L-gulonic acid with methanol has been effectively carried out using a cation exchange resin in a stirred batch reactor at temperatures ranging from 318 K to 341 K. researchgate.net
Oxidative Processes for Precursor Gluconic Acid Derivatization
Gluconic acid itself is derived from the oxidation of glucose. wikipedia.org This oxidation can be achieved through various methods, including chemical and microbial processes. wikipedia.orgnih.gov The aldehyde group at the C-1 position of D-glucose is oxidized to a carboxyl group to form gluconic acid. nih.gov In an aqueous solution, gluconic acid exists in equilibrium with its gluconolactones (D-1,5-gluconolactone and D-1,4-gluconolactone). nih.gov
Further oxidation of gluconic acid can lead to other derivatives which can then be esterified. For example, microbial oxidation of D-glucose can produce 2,5-diketo-D-gluconate. rsc.orgrsc.org This intermediate can then react with various compounds. While not a direct synthesis of this compound, these derivatization pathways highlight the versatility of gluconic acid as a precursor. The oxidation of glucose to gluconic acid can be performed using hydrogen peroxide with granular activated carbon as a catalyst, achieving a conversion rate of over 95%. google.com
The production of gluconic acid often involves the use of enzymes like glucose oxidase, which catalyzes the oxidation of glucose to glucono-δ-lactone and hydrogen peroxide. The lactone then spontaneously hydrolyzes to gluconic acid. wikipedia.orgsrce.hr This enzymatic production of the precursor is a key step before subsequent chemical esterification.
Chemo-Enzymatic Hybrid Synthesis Strategies
Chemo-enzymatic synthesis combines chemical and enzymatic steps to create more efficient and sustainable processes. nih.govrsc.org In the context of this compound and its related compounds, this could involve an enzymatic step to produce a specific precursor followed by a chemical esterification, or vice-versa.
An example of this synergy is the synthesis of rare sugars where an engineered glycoside-3-oxidase is used for regioselective oxidation, followed by chemical reduction and deprotection steps. rsc.org While not directly for this compound, this illustrates the principle. A more direct application could involve the enzymatic synthesis of a gluconic acid derivative followed by a chemical esterification. google.com This approach leverages the high selectivity of enzymes and the efficiency of chemical reactions. fkit.hr
For instance, a chemo-enzymatic cascade has been developed for producing precursors to 2,5-furandicarboxylic acid from D-gluconate, involving both enzymatic oxidation and chemical dehydration steps. researchgate.net Such integrated processes can reduce the number of steps, avoid the need for protecting groups, and lead to more sustainable manufacturing. frontiersin.org
Biocatalytic and Biotechnological Production Pathways
Biocatalysis offers an alternative to traditional chemical synthesis, often providing higher selectivity and milder reaction conditions. nih.gov These methods can utilize either isolated enzymes or whole microbial cells. acs.org
Enzymatic Esterification and Transesterification Using Isolated Enzymes
Isolated enzymes, particularly lipases, are widely used for esterification and transesterification reactions. nih.govaminer.cn Lipases can catalyze the formation of esters from carboxylic acids and alcohols in non-aqueous environments. aminer.cn For the synthesis of this compound, a lipase (B570770) could be used to catalyze the condensation reaction between gluconic acid and methanol.
The use of immobilized enzymes is a common strategy to improve stability and allow for reuse of the biocatalyst. nih.govnih.gov For example, Candida antarctica lipase B (often immobilized and known as Novozym 435) is a versatile and frequently used enzyme for ester synthesis. nih.govnih.gov The reaction equilibrium can be influenced by factors such as the solvent and the hydration of the substrates. aminer.cn
Transesterification is another enzymatic route where an existing ester is reacted with an alcohol to form a new ester. For instance, a simple alkyl ester could be reacted with gluconic acid, or an ester of gluconic acid could be reacted with methanol. Lipase-catalyzed transesterification has been used to synthesize cholesteryl (6'-O-palmitoyl)glucoside with methyl palmitate as the acyl source, achieving a nearly quantitative yield. nih.gov
Whole-Cell Biotransformations for this compound Synthesis
Whole-cell biotransformation utilizes intact microbial cells, which contain the necessary enzymes, to carry out a desired reaction. acs.orgnih.gov This approach can be more cost-effective than using isolated enzymes as it avoids the need for enzyme purification. acs.org The cells can be in a growing state (fermentation) or a resting state (biotransformation). nih.gov
For the synthesis of this compound, a microorganism could be engineered to both produce gluconic acid from a simple sugar like glucose and then esterify it to this compound. The production of gluconic acid from glucose is a well-established microbial process, often using fungi like Aspergillus niger or bacteria like Gluconobacter. srce.hr
While direct whole-cell synthesis of this compound is not extensively documented, related processes exist. For example, Pichia etchellsii whole cells have been used for the synthesis of long-chain alkyl glucosides via transglucosylation from methyl-β-d-glucopyranoside. nih.gov This demonstrates the potential of whole-cell systems for modifying sugar-based molecules. Optimizing the cellular metabolism, for instance by increasing the supply of cofactors like NADPH, is crucial for the efficiency of reductive whole-cell biotransformations. uni-duesseldorf.de The development of novel whole-cell biocatalysts through metabolic engineering and synthetic biology is a promising area for the production of various chemicals, including esters like this compound. doabooks.orgmdpi.com
Metabolic Engineering and Strain Optimization for Enhanced Production
The industrial production of this compound via biotechnological routes predominantly relies on the microbial fermentation of its precursor, gluconic acid, followed by an esterification step. Consequently, metabolic engineering and strain optimization efforts are intensely focused on enhancing the production of gluconic acid by various microorganisms, most notably the filamentous fungus Aspergillus niger. als-journal.comnih.gov This organism is classified as Generally Recognized as Safe (GRAS) and serves as a robust cell factory for various organic acids. mdpi.com
Metabolic engineering strategies aim to redirect carbon flux from central metabolism, primarily glycolysis, towards the desired product by manipulating key genetic and regulatory networks. A primary target for enhancing gluconic acid production is the overexpression of glucose oxidase (goxC), the extracellular enzyme that catalyzes the oxidation of glucose to glucono-δ-lactone, which then hydrolyzes to gluconic acid. nih.gov
To further maximize the yield, competing metabolic pathways that divert glucose into other byproducts are often targeted for disruption. For instance, using the CRISPR-Cas9 gene-editing tool, researchers have successfully engineered A. niger strains by disrupting genes involved in the synthesis of unwanted organic acids like oxalic acid and citric acid. nih.govjmb.or.kr This minimizes the diversion of the carbon source, thereby increasing the pool available for gluconic acid synthesis.
Strain optimization is not limited to genetic manipulation and also involves refining fermentation conditions to maximize the performance of the production strain. Key parameters such as temperature, pH, carbon source concentration, and nitrogen levels are meticulously controlled. als-journal.com For example, studies have shown that maintaining a temperature of 30°C and managing the nitrogen concentration in the culture medium can significantly influence whether A. niger produces primarily gluconic acid or shifts its metabolism towards citric acid production. als-journal.comjmb.or.kr Furthermore, classical strain improvement methods, such as random mutagenesis followed by screening for hyper-producing variants, continue to be a valuable tool for developing industrially viable strains with enhanced gluconic acid output. als-journal.com
The table below summarizes key research findings in the metabolic engineering of microorganisms for enhanced gluconic acid production, the direct precursor to this compound.
| Organism | Engineering Strategy | Target Gene(s)/Pathway(s) | Key Finding |
| Aspergillus niger | Gene Disruption (CRISPR-Cas9) | Genes for oxalic acid and gluconic acid production | Engineered to reduce byproducts, redirecting metabolic flux for succinic acid production, demonstrating the principle of pathway modification. nih.gov |
| Aspergillus niger | Overexpression | C4-dicarboxylic acid transporters | Enhanced secretion of organic acids, a strategy applicable to improving product export. mdpi.com |
| Aspergillus niger | Random Mutagenesis | Not specified | A mutant strain demonstrated significantly higher gluconic acid production (0.79 g/l) compared to the parent strain (0.39 g/l) under optimized conditions. als-journal.com |
| Aspergillus niger | Fermentation Control | Nitrogen level management | Low nitrogen levels in the medium were found to favor the production of gluconic acid over citric acid. jmb.or.kr |
| Pseudomonas putida | Systems Biology & Metabolic Engineering | Attenuation of acetate (B1210297) synthesis | A systems-level understanding informed strategies to enhance 2-ketogluconate (a related sugar acid) production. researchgate.net |
Integration of Biocatalysis for Sustainable Manufacturing
The integration of biocatalysis is central to developing sustainable and green manufacturing processes for chemicals like this compound. This approach leverages the high efficiency and selectivity of enzymes or whole-cell systems to conduct chemical transformations under mild, environmentally benign conditions, thereby reducing energy consumption and waste generation compared to traditional chemical synthesis. nih.govmdpi.comswissbiotech.org The production of this compound is an excellent example of a two-step, integrated biocatalytic process: fermentative production of the gluconic acid precursor, followed by its enzymatic esterification.
To further enhance sustainability and cost-effectiveness, whole-cell biocatalysis is an attractive alternative to using purified enzymes. nih.gov In a whole-cell system, the microorganism containing the necessary enzymes is used directly as the catalyst. This strategy bypasses the need for costly and time-consuming enzyme purification. researchgate.net Moreover, for reactions requiring cofactors (such as NADPH or ATP), a whole-cell system can utilize its endogenous metabolism to regenerate these essential molecules, making the process self-sufficient. nih.govmdpi.com For this compound synthesis, a recombinant microorganism could be engineered to express a suitable lipase, and these cells would then be used to catalyze the esterification of gluconic acid produced in a separate fermentation.
This integrated system, combining microbial fermentation with enzymatic or whole-cell esterification, represents a modular and sustainable manufacturing platform. nih.govresearchgate.net It allows for the conversion of renewable feedstocks like glucose into value-added chemicals, aligning with the principles of a circular bioeconomy. acs.org
The following table details research on the lipase-catalyzed synthesis of sugar esters, which provides a model for the sustainable production of this compound.
| Enzyme | Substrates | Reaction Type | Key Finding |
| Candida antarctica Lipase B | Glucuronic acid and n-butanol or cinnamic alcohol | Esterification | Successfully synthesized n-butanol and cinnamic alcohol esters of glucuronic acid, demonstrating the enzyme's utility for esterifying sugar acids. researchgate.net |
| Candida antarctica Lipase | Glucuronic acid and various alcohols | Esterification | Optimized the synthesis of a set of D-glucuronic acid esters in a 2-liter reactor, showing scalability. uliege.be |
| Commercial Lipases (Novozym 435, P. cepacia) | Lauric acid and various alcohols (including methanol) | Esterification | Systematic study showing high conversion rates for esterification with various alcohols, including under microwave irradiation to accelerate the reaction. scielo.org.mx |
| Thermoproteus tenax Gluconate Dehydratase | D-Gluconate | Dehydration | A highly efficient one-step biocatalytic synthesis of 2-keto-3-deoxy-D-gluconate from D-gluconate, illustrating a simple, high-yield enzymatic conversion of a sugar acid. nih.gov |
Reaction Mechanisms and Pathways Involving Methyl Gluconate
Mechanistic Elucidation of Methyl Gluconate Formation Reactions
The formation of this compound can be achieved through several synthetic routes, with esterification being the most direct. The mechanism of these formation reactions is pivotal for optimizing reaction conditions and improving yields.
Acid-Catalyzed Esterification:
In the presence of an acid catalyst, the formation of this compound from gluconic acid and methanol (B129727) proceeds through a series of equilibrium steps. The mechanism, characteristic of Fischer-Speier esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. The reaction is reversible, and the position of the equilibrium is influenced by factors such as the concentration of reactants and the removal of water.
Enzyme-Catalyzed Esterification:
Enzymes, particularly lipases and esterases, can catalyze the synthesis of this compound. These biocatalytic methods are often favored for their high selectivity and mild reaction conditions. The mechanism of enzyme-catalyzed esterification typically involves a "ping-pong" bi-bi mechanism with the formation of an acyl-enzyme intermediate. unipd.it In the case of serine hydrolases, a catalytic triad (B1167595) (commonly composed of serine, histidine, and aspartate) at the active site is responsible for the catalytic activity. unipd.it The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of gluconic acid to form a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming the acyl-enzyme complex. Subsequently, methanol binds to the active site and attacks the acyl-enzyme intermediate, leading to the formation of this compound and regeneration of the free enzyme. unipd.it
Redox Reaction Mechanisms in Gluconate-Related Systems
Gluconate and its derivatives, including this compound, can participate in various redox reactions, which are fundamental to many biological and chemical processes.
In biological systems, the fermentation of gluconate by certain microorganisms involves a series of redox reactions. For instance, some bacteria utilize a modified Entner-Doudoroff (ED) pathway for gluconate fermentation, producing pyruvate (B1213749) and reducing equivalents like NADPH and reduced ferredoxins. uni-konstanz.de The re-oxidation of these reduced cofactors is crucial for maintaining the cellular redox balance and is often coupled to the production of hydrogen or formate. uni-konstanz.de Flavin-based electron bifurcation is a key mechanism in some anaerobic bacteria, where a multi-enzyme complex facilitates the coupling of an endergonic redox reaction to an exergonic one. uni-konstanz.de
In chemical systems, the oxidation of gluconate can be achieved using various catalysts. For example, platinum-based catalysts can be used for the aerobic oxidation of gluconate to produce compounds like glucarate (B1238325) and 2-ketogluconate. researchgate.net The addition of promoters such as bismuth can alter the selectivity of the reaction, favoring the formation of 2-ketogluconate. researchgate.net The mechanism of these catalytic oxidations often involves the adsorption of the gluconate molecule onto the catalyst surface, followed by a series of oxidation steps. The specific reaction pathway and product distribution are influenced by the catalyst composition, reaction pH, and temperature. researchgate.net The "blue bottle experiment," a classic chemistry demonstration, illustrates the redox cycling of methylene (B1212753) blue in an alkaline glucose solution, where glucose is oxidized to gluconate. wikipedia.org Although the initial understanding pointed to the oxidation of the aldehyde group, it is now known that the reaction involves the oxidation of an α-hydroxycarbonyl group to a 1,2-diketone. wikipedia.org
Condensation and Cyclization Reactions of this compound Precursors
Precursors to this compound, and related sugar derivatives, can undergo various condensation and cyclization reactions to form a diverse range of heterocyclic and functionalized compounds. These reactions are of significant interest for the synthesis of complex molecules from renewable resources.
For instance, 2-keto-D-gluconate (2KGA), a key intermediate in glucose metabolism in some bacteria, serves as a versatile precursor. researchgate.net It can be used in regioselective or stereoselective reactions to synthesize compounds like D-erythorbate (an isomer of vitamin C). researchgate.net The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, is a powerful tool for forming carbon-carbon bonds. nih.gov Sequential Knoevenagel condensation followed by cyclization can lead to the formation of indene (B144670) and benzofulvene derivatives. nih.gov The selectivity of these reactions, yielding either the initial condensation product or the cyclized compound, is highly dependent on the reaction conditions. nih.gov
Cyclization reactions are also crucial in the biosynthesis of various natural products. For example, the formation of terpenoids often involves the cyclization of acyclic precursors like geranyl diphosphate. nih.gov While not directly involving this compound, these principles of condensation and cyclization of polyol precursors are relevant to the broader chemistry of sugar derivatives.
Stereoselective and Regioselective Aspects of this compound Chemistry
The chemistry of this compound and its precursors is inherently stereocomplex due to the presence of multiple chiral centers. Therefore, stereoselective and regioselective reactions are of paramount importance in manipulating these molecules to achieve desired products with specific three-dimensional arrangements.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comslideshare.net In the context of gluconate chemistry, enzymatic reactions are particularly notable for their high stereoselectivity. unipd.it For example, the enzymatic hydrolysis or synthesis of esters is often highly enantioselective, meaning the enzyme preferentially acts on one enantiomer of a racemic mixture or produces one enantiomer in excess. unipd.it The three-dimensional structure of the enzyme's active site dictates this selectivity.
Regioselectivity is the preference for a reaction to occur at one particular site in a molecule over other possible sites. ddugu.ac.in In the oxidation of gluconate, the choice of catalyst and reaction conditions can direct the oxidation to a specific hydroxyl group. For instance, certain catalysts might favor the oxidation of the primary alcohol at C6 to form glucaric acid, while others might promote oxidation at C2 to yield 2-ketogluconate. researchgate.net The addition of bismuth to platinum catalysts, for example, shifts the selectivity towards the formation of 2-ketogluconate from gluconate. researchgate.net Similarly, in the synthesis of functionalized compounds from precursors like 2-keto-D-gluconate, controlling the regioselectivity of subsequent reactions is crucial for obtaining the desired product. researchgate.net
The principles of stereoselectivity and regioselectivity are also evident in reactions of related sugar derivatives. For example, the addition of reagents to unsaturated sugars can proceed with high stereoselectivity, leading to the formation of specific diastereomers. The mechanism of the reaction, whether it proceeds through a concerted pathway or involves intermediates, plays a crucial role in determining the stereochemical outcome. masterorganicchemistry.comkhanacademy.org
Derivatization and Functionalization of Methyl Gluconate
Synthesis of Advanced Sugar Amino Acid Derivatives from Methyl 2-Oxo-D-Gluconate
Methyl 2-oxo-D-gluconate, a key derivative of methyl gluconate, is a valuable precursor for the synthesis of novel sugar amino acids. These compounds are of significant interest as they combine the structural features of both carbohydrates and amino acids, making them useful building blocks for creating glycopeptide mimics and other biologically relevant molecules. researchgate.netnih.gov
A potential pathway involves the transformation of methyl 2-oxo-D-gluconate into these advanced amino acid derivatives. researchgate.net This process often involves stereoselective or regioselective reactions that take advantage of the inherent chirality and functional groups of the starting material. researchgate.net The synthesis can proceed through various enzymatic and chemical methods, such as tandem aldol (B89426) addition–transamination reactions, to introduce the amino group and create the desired amino acid structure. acs.org The resulting sugar amino acid derivatives can be further modified to generate a library of compounds for screening and other applications. nih.gov
Preparation of Novel Spiro-Connected Heterocyclic Systems
The unique structural framework of this compound makes it an attractive starting point for the synthesis of spiro-connected heterocyclic systems. These compounds, characterized by two rings sharing a single atom, possess intriguing three-dimensional arrangements and are found in numerous bioactive natural products and synthetic molecules. nih.govnih.gov
The synthesis of these complex structures often involves multi-step reaction sequences that can include cyclization reactions, metal-catalyzed reactions, and cascade reactions. For example, a Diels-Alder reaction catalyzed by titanium tetrachloride (TiCl4) has been used to create spiro-heterocyclic compounds with high regio- and stereoselectivity. pnrjournal.com Another approach involves the organocatalytic enantioselective (4+3) cyclization to produce spiro-fused heterocyclic compounds containing various moieties like isoindolinone, oxepine, and indole. rsc.org The resulting spiro compounds from this compound derivatives can exhibit a wide range of structural diversity and potential functionalities.
Formation of N-Methyl- and -Aryl-5-Oxidopyridazinium Derivatives
An interesting application of gluconate derivatives is the synthesis of N-methyl- and -aryl-5-oxidopyridazinium derivatives. rsc.orgrsc.org This synthesis utilizes calcium 2,5-diketo-D-gluconate, which can be prepared through the microbial oxidation of D-glucose. rsc.orgrsc.org
The reaction involves treating the 2,5-diketo-D-gluconate with methyl- or aryl-hydrazines. rsc.orgrsc.org The process is believed to proceed through the formation of a hydrazone intermediate, followed by dehydration, decarboxylation, and finally cyclization to yield the desired pyridazinium derivatives. rsc.org Optimal yields, ranging from 50-85%, have been achieved by heating the reactants in a buffered solution at a pH of 5.3. rsc.org This method provides a direct route to a series of novel heterocyclic compounds.
| Reactant | Product | Yield (%) |
| Calcium 2,5-diketo-D-gluconate and methylhydrazine | N-methyl-5-oxidopyridazinium derivative | 50-85 |
| Calcium 2,5-diketo-D-gluconate and phenylhydrazine | N-phenyl-5-oxidopyridazinium derivative | 50-85 |
| Calcium 2,5-diketo-D-gluconate and various aryl-hydrazines | Corresponding N-aryl-5-oxidopyridazinium derivatives | 50-85 |
This interactive table summarizes the synthesis of N-substituted-5-oxidopyridazinium derivatives.
Design and Synthesis of Other Functionalized this compound Analogues
The versatility of this compound extends to the synthesis of a wide range of other functionalized analogues. google.com The multiple hydroxyl groups on the gluconate backbone can be selectively protected and modified to introduce various functionalities. libretexts.org For example, methylation of the hydroxyl groups can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide. libretexts.org
Furthermore, the carboxylate group of this compound can be transformed into amides, esters, or other functional groups. These modifications allow for the creation of a diverse library of this compound analogues with tailored properties. google.com The development of new synthetic methods continues to expand the possibilities for creating novel and complex molecules from this readily available starting material. researchgate.net
Structure-Reactivity and Structure-Function Relationship Studies of Methylated Gluconate Derivatives
Understanding the relationship between the structure of methylated gluconate derivatives and their reactivity and function is crucial for designing new molecules with specific properties. nih.gov The degree and position of methylation can significantly influence the molecule's conformation, electronic properties, and interactions with other molecules. biointerfaceresearch.com
For instance, the methylation of hydroxyl groups can alter the solubility and lipophilicity of the molecule, which in turn can affect its biological activity. nih.gov In one study, a methyl ether at the C-5 hydroxyl of a 2-aminogluconate derivative was introduced to prevent lactonization, allowing researchers to determine that the 2-aminogluconate form was responsible for its biological properties. nih.gov Quantum chemical calculations and in silico-based molecular docking simulations can be employed to analyze the structural and electronic features of methylated derivatives and predict their interactions with biological targets. biointerfaceresearch.com These studies provide valuable insights for the rational design of new functional molecules based on the this compound scaffold.
Methyl Gluconate As a Chemical Building Block
Utilization in Multi-Step Organic Synthesis for Complex Molecular Architectures
The stereochemical complexity of natural products and other bioactive molecules presents a significant challenge for synthetic organic chemists. The "chiral pool" synthesis approach, which utilizes readily available, enantiopure natural products as starting materials, is a powerful strategy to overcome this challenge. kinampark.com Carbohydrates, including glucose and its derivatives like methyl gluconate, are prominent members of this chiral pool, offering a rich source of stereocenters that can be preserved and elaborated upon throughout a synthetic sequence. unimib.itjchemrev.com
Multi-step synthesis is the process by which complex molecules are constructed from simpler ones through a sequence of chemical reactions. circularplasticsnl.org When synthesizing exceptionally complex molecules, a convergent synthesis strategy is often employed. This approach involves the independent synthesis of several fragments of the target molecule, which are then combined in the final stages. nih.gov This method is generally more efficient than a linear synthesis where each step is performed sequentially on a single precursor. nih.gov
This compound and its derivatives serve as key starting points for creating complex molecular architectures, particularly heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, microbiologically produced 2-oxo-D-gluconic acid, which can be readily converted to its methyl ester (methyl 2-oxo-D-gluconate), is a valuable precursor for synthesizing hydrophilic triazines, benzotriazines, and novel spiro-connected heterocycles. tandfonline.comresearchgate.net The synthesis of these complex structures often involves protecting the hydroxyl groups of the gluconate backbone, followed by a series of reactions such as nucleophilic substitution and reductive cyclization to build the heterocyclic rings. tandfonline.com The inherent chirality of the gluconate starting material is transferred to the final complex molecule, which is crucial for its biological activity. unimib.itmdpi.com
The synthesis of complex molecules often relies on the strategic use of functional groups. The hydroxyl and carboxyl groups on the gluconate backbone allow for a wide range of chemical transformations, making it a versatile template for building intricate molecular frameworks. researchgate.netmdpi.com
Precursor to High-Value Industrial Intermediates (e.g., Vitamin C, D-Erythorbate)
This compound and its oxidized form, methyl keto-gluconate, are pivotal intermediates in the industrial production of important food additives and vitamins, most notably D-Erythorbic acid and L-Ascorbic acid (Vitamin C).
D-Erythorbic Acid (Isoascorbic Acid)
A common industrial route is outlined below:
Fermentation: Glucose is converted to calcium 2-keto-D-gluconate by microbial fermentation.
Acidification & Esterification: The calcium salt is acidified to produce 2-keto-D-gluconic acid, which is then reacted with methanol (B129727), often in the presence of an acid catalyst, to form methyl 2-keto-D-gluconate. google.com
Cyclization: The methyl 2-keto-D-gluconate undergoes base-catalyzed lactonization to form sodium erythorbate.
Acidification: The final product, D-Erythorbic acid, is released by acidification.
L-Ascorbic Acid (Vitamin C)
The historically significant Reichstein process, and its subsequent modifications, represent the primary industrial method for synthesizing Vitamin C. researchgate.net A key intermediate in this multi-step synthesis is methyl 2-keto-L-gulonate. bme.hutandfonline.commdpi.com The process begins with D-glucose and proceeds through several chemical and microbial transformations to produce 2-keto-L-gulonic acid (2-KLG). researchgate.netresearchgate.net This intermediate is then esterified with methanol to form methyl 2-keto-L-gulonate. mdpi.comresearchgate.net The synthesis is completed by base-catalyzed cyclization of the methyl ester to form sodium ascorbate, followed by acidification to yield L-ascorbic acid. mdpi.comoup.com
The table below summarizes the role of methyl keto-gluconate esters in the synthesis of these vital industrial products.
| Precursor | Industrial Product | Key Synthetic Step |
|---|---|---|
| Methyl 2-keto-D-gluconate | D-Erythorbic Acid | Base-catalyzed cyclization |
| Methyl 2-keto-L-gulonate | L-Ascorbic Acid (Vitamin C) | Base-catalyzed cyclization |
Role in the Development of Bio-Derived Chemicals and Materials
This compound is a bio-derived building block that contributes to the development of more sustainable chemicals and materials, including polymers and surfactants. rsc.orglee-enterprises.comtennessee.edu Its origin from renewable biomass like glucose makes it an attractive alternative to fossil fuel-based feedstocks. lee-enterprises.com
Biodegradable Polymers
The demand for biodegradable polymers is growing as a response to plastic pollution. kinampark.comnih.gov this compound and its derivatives are being explored as monomers for the synthesis of bio-based and biodegradable polymers such as polyesters and polyurethanes. bezwadabiomedical.comgoogle.comijarsct.co.in For example, research has shown the synthesis of biodegradable polyesters by functionalizing traditional petroleum-based monomers like terephthalic acid with methyl glycolate, a related sugar-acid derivative. bezwadabiomedical.com Similarly, polyurethane elastomers have been synthesized using bio-based diols like isosorbide (B1672297) (derived from sorbitol, a reduction product of glucose) and poly(tetramethylene glycol), demonstrating the potential for creating high-performance bioplastics. nih.gov The incorporation of sugar-based moieties like gluconate into polymer backbones can enhance biodegradability. bezwadabiomedical.comijarsct.co.in
The following table showcases examples of how sugar-derived building blocks are used in polymer synthesis.
| Bio-Derived Building Block | Polymer Type | Potential Application |
|---|---|---|
| Methyl glycolate-functionalized terephthalic acid | Polyester (PET-like) | Biodegradable packaging |
| Isosorbide (from glucose reduction) | Polyurethane | Biocompatible elastomers, soft tissue augmentation |
| Gluconate | Polyhydroxyalkanoates (PHA) | Bioplastics |
| Methyl 6-azido-6-deoxy-2,4:3,5-di-O-methylene-D-gluconate | Polyurea | Hydrophilic polymers |
Surfactants
Surfactants are essential components in detergents, emulsifiers, and foaming agents. There is a growing interest in bio-based surfactants due to their favorable environmental profile. This compound can be used in the synthesis of specialty surfactants. For instance, the synthesis of certain cationic surfactants involves the N-acylation of amino acid esters, a process to which gluconate derivatives could be adapted. google.com Furthermore, sodium gluconate, a closely related salt, is used as a humectant and chelating agent in cosmetic and cleaning product formulations. mamaearth.indiscoverpilgrim.com The esterification of gluconic acid to this compound can be a step in creating non-ionic surfactants with specific properties. The synthesis of methyl ester sulphonates (MES) from palm oil methyl esters via sulphoxidation highlights a pathway that could be conceptually applied to other bio-based esters like this compound. aidic.it
Strategic Importance in "White Biotechnology" Applications for Green Chemistry
"White biotechnology," also known as industrial biotechnology, utilizes living cells (like microorganisms) and enzymes to synthesize products on an industrial scale. oup.commamaearth.inmdpi.com This approach is a cornerstone of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bme.huethernet.edu.etmdpi.com this compound and its precursors are central to white biotechnology due to their production via fermentation, a key industrial biotech process.
The production of intermediates for Vitamin C and D-Erythorbate exemplifies the principles of white biotechnology. researchgate.netnih.gov Instead of relying solely on traditional, often harsh, chemical synthesis, industrial processes leverage microbial fermentation to convert renewable feedstocks like glucose into key intermediates such as 2-keto-D-gluconic acid and 2-keto-L-gulonic acid. wikipedia.orgresearchgate.netmdpi.com These biotechnological steps offer several advantages in line with green chemistry principles:
Use of Renewable Feedstocks: The processes start from glucose, a readily available and renewable resource, reducing dependence on finite fossil fuels. lee-enterprises.com
Milder Reaction Conditions: Fermentation occurs at or near ambient temperature and pressure, reducing the energy consumption compared to many conventional chemical processes. oup.com
High Specificity: Enzymes used in microbial processes are highly selective, leading to fewer byproducts and purer products, which simplifies downstream processing and reduces waste. oup.com
The synthesis of ascorbic acid is often analyzed using green chemistry metrics, such as atom economy and E-factor (Environmental Factor), to quantify its environmental impact. bme.huethernet.edu.et While the classic Reichstein process involves both chemical and biotechnological steps, modern advancements focus on increasing the role of biotechnology to create even greener and more efficient manufacturing routes. mdpi.comnih.gov The development of one-step fermentation processes to produce Vitamin C precursors directly from glucose is a major goal in white biotechnology, aiming to further reduce costs, energy use, and waste generation. mdpi.comresearchgate.net
The strategic importance of this compound and related compounds in white biotechnology lies in their position as key, bio-derived chemical building blocks that enable the sustainable production of high-value industrial products. unimib.itresearchgate.netrsc.org
Advanced Analytical and Spectroscopic Characterization of Methyl Gluconate
High-Resolution Chromatographic Techniques for Purity and Compositional Analysis (e.g., GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like methyl gluconate. It is instrumental in determining the purity and monomer composition of substances. tandfonline.comtandfonline.com For the analysis of this compound, which contains multiple polar hydroxyl groups, a derivatization step is typically required to increase its volatility and thermal stability. A common approach is silylation, converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
The analytical process involves injecting the derivatized sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the sample through a capillary column. mdpi.com The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase. A programmed temperature gradient is often employed to ensure efficient separation of all components. mdpi.com
Following separation in the GC, the eluted components enter the mass spectrometer. The molecules are ionized, typically through electron ionization (EI), and the resulting charged fragments are separated based on their mass-to-charge (m/z) ratio. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification. nih.gov The total ion chromatogram (TIC) is used for quantitative analysis, where the peak area of this compound is proportional to its concentration, allowing for precise purity assessment. tandfonline.com This method is highly sensitive and selective, making it ideal for detecting and quantifying trace-level impurities that may be present from the synthesis or degradation processes. iiste.org
Table 1: Illustrative GC-MS Parameters for this compound Analysis (Post-Derivatization)
| Parameter | Value/Type | Purpose |
| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm) | High-resolution separation of components. |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | Standard non-polar phase suitable for a wide range of analytes. |
| Carrier Gas | Helium (99.99% purity) | Inert gas to carry the sample through the column. mdpi.com |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Ensures reproducible retention times. mdpi.com |
| Injector Temp. | 280 °C | Ensures complete vaporization of the derivatized sample. mdpi.com |
| Oven Program | Initial 80°C, ramp to 280°C at 10-20°C/min | Separates compounds based on boiling points. mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragment patterns. |
| Mass Range | m/z 45-600 | Covers the expected mass range of the derivatized compound and its fragments. tandfonline.com |
Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, FTIR, UV-Vis Spectroscopy)
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of this compound. In a ¹H NMR spectrum, the protons of the methoxy (B1213986) group (-OCH₃) would appear as a distinct singlet, while the protons on the carbon chain and hydroxyl groups would produce a series of complex multiplets. researchgate.net ¹³C NMR provides information on each unique carbon atom in the molecule, including the carbonyl carbon of the ester group and the six carbons of the gluconate backbone. sciencepublishinggroup.com The chemical shifts, signal integrations, and coupling patterns in these spectra allow for the unambiguous confirmation of the this compound structure. google.com
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibrations of the multiple hydroxyl groups. researchgate.net A strong, sharp peak typically around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. nih.gov The region between 1200-1000 cm⁻¹ shows strong C-O stretching vibrations from the ester and alcohol groups. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. As this compound lacks extensive conjugation or chromophores that absorb in the visible region, its significant absorption occurs in the deep UV range. A 0.1% aqueous solution of the related magnesium gluconate shows a maximum absorption peak (λmax) at approximately 195-198 nm, which is characteristic of the n→π* transition of the carbonyl group in the ester function. usc.edu
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Typical Wavenumber/Chemical Shift | Assignment |
| FTIR | Broad Absorption Band | 3600-3200 cm⁻¹ | O-H Stretching (hydroxyl groups) researchgate.net |
| FTIR | Strong, Sharp Peak | ~1740 cm⁻¹ | C=O Stretching (ester carbonyl) nih.gov |
| FTIR | Strong Absorption | 1200-1000 cm⁻¹ | C-O Stretching (ester and alcohols) researchgate.net |
| ¹H NMR | Singlet | ~3.7 ppm | -OCH₃ (methyl ester protons) |
| ¹H NMR | Multiplets | 3.5 - 4.5 ppm | -CH and -CH₂ protons of the sugar backbone researchgate.net |
| ¹³C NMR | Signal | ~170-175 ppm | C=O (ester carbonyl carbon) |
| ¹³C NMR | Signal | ~52 ppm | -OCH₃ (methyl ester carbon) |
| UV-Vis | λmax | ~198 nm | n→π* transition of the ester carbonyl usc.edu |
X-ray Diffraction and Powder Diffraction for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. google.com For this compound, which is a solid at room temperature, Single Crystal X-ray Diffraction could be used to determine its precise crystal structure, including bond lengths, bond angles, and unit cell dimensions. This analysis would reveal how the molecules pack in the solid state and the nature of the intermolecular hydrogen-bonding network formed by the numerous hydroxyl groups. researchgate.net
Powder X-ray Diffraction (PXRD) is more commonly used for routine characterization. It generates a diffraction pattern that is unique to a specific crystalline form, or polymorph. researchgate.net By comparing the PXRD pattern of a synthesized batch of this compound to a reference standard, one can confirm its identity and crystalline phase. arxiv.org The technique is also highly sensitive to the presence of different crystalline forms, making it essential for studying polymorphism, which can impact the physical properties of the material. Analysis of the diffraction peaks can also provide information on the crystallite size and degree of crystallinity. sciencepublishinggroup.com
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques monitor the physical and chemical properties of a material as a function of temperature. wikipedia.org
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate. wikipedia.org A TGA curve for this compound would show its thermal stability and decomposition profile. Typically, an initial mass loss at lower temperatures (below ~120°C) might indicate the loss of residual solvent or adsorbed water. The major decomposition of the molecule would occur at higher temperatures, providing information on its thermal stability. acs.org The derivative of the TGA curve (DTG) can pinpoint the temperatures of maximum decomposition rates. grafiati.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. linseis.com This technique is used to determine thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram for crystalline this compound would show a sharp endothermic peak corresponding to its melting point. researchgate.net The area under this peak is proportional to the enthalpy of fusion. The presence of impurities or different polymorphic forms can lead to changes in the melting point and the shape of the peak. google.combiorxiv.org
Mass Spectrometry-Based Techniques for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is a powerful tool for molecular identification due to its high sensitivity and specificity. researchgate.net When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable method for impurity profiling of non-volatile compounds. pharmtech.com
High-resolution mass spectrometry (HRMS) can determine the mass of the this compound molecular ion with very high accuracy (sub-ppm), which allows for the unambiguous determination of its elemental formula (C₇H₁₄O₇). thermofisher.com
For impurity profiling, LC-MS/MS is particularly valuable. After separation by LC, the parent ions are selected and fragmented in the mass spectrometer. The resulting fragmentation pattern provides structural information that helps in the identification of unknown impurities. thermofisher.com For this compound, common fragment ions in its positive-ion mass spectrum would result from the neutral loss of water (H₂O), methanol (B129727) (CH₃OH), or formaldehyde (B43269) (CH₂O) from the protonated molecular ion [M+H]⁺. Analysis of the mass spectra of minor peaks in the chromatogram can help identify and characterize process-related impurities or degradation products. sciencepublishinggroup.com
Table 3: Predicted Mass Spectrometry Fragmentation for this compound (as [M+H]⁺)
| Ion (m/z) | Formula | Description |
| 211.0761 | [C₇H₁₅O₇]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 193.0655 | [C₇H₁₃O₆]⁺ | Loss of H₂O from [M+H]⁺ |
| 179.0502 | [C₆H₁₁O₆]⁺ | Loss of CH₃OH from [M+H]⁺ |
| 161.0397 | [C₆H₉O₅]⁺ | Loss of CH₃OH and H₂O from [M+H]⁺ |
Computational Chemistry and Theoretical Studies of Methyl Gluconate
Quantum Chemical Calculations (Ab Initio and Density Functional Theory Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and inherent properties of methyl gluconate. These computational techniques can accurately predict molecular geometries, vibrational frequencies, and a host of electronic characteristics.
DFT calculations are frequently used to determine a range of quantum chemical parameters that describe a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), the energy gap (ΔE) between them, dipole moment (μ), ionization potential (I), electron affinity (A), absolute electronegativity (χ), and global hardness (η) and softness (S). Such calculations are typically performed with specific functionals, like B3LYP, and a suitable basis set. While specific studies on this compound were not found, the principles are well-established from research on related gluconate compounds. Ab initio methods, though more computationally demanding, offer an even higher level of theory for more precise predictions.
Table 7.1.1: Key Quantum Chemical Parameters from DFT This interactive table outlines important parameters that can be calculated for this compound to predict its chemical behavior.
| Parameter | Symbol | Description |
| Highest Occupied Molecular Orbital Energy | E-HOMO | Corresponds to the energy of the outermost electron orbital; indicates the propensity to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | E-LUMO | Represents the energy of the first empty orbital; relates to the ability to accept electrons. |
| Energy Gap | ΔE | The difference between E-LUMO and E-HOMO, which is a key indicator of chemical stability and reactivity. |
| Dipole Moment | μ | A measure of the net molecular polarity arising from charge distribution. |
| Ionization Potential | I | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | A | The energy released upon the addition of an electron to the molecule. |
| Electronegativity | χ | The ability of an atom or molecule to attract bonding electrons. |
| Global Hardness | η | A measure of the molecule's resistance to changes in its electron distribution. |
| Global Softness | S | The inverse of global hardness, indicating the molecule's polarizability. |
Molecular Dynamics Simulations for Conformation and Interactions
Molecular dynamics (MD) simulations provide a dynamic view of this compound, capturing its conformational changes and interactions with its environment over time. By simulating the atomic motions, MD can reveal how the molecule behaves, flexes, and interacts with solvents or other solutes.
Furthermore, MD simulations are essential for elucidating the intermolecular forces between this compound and other substances. For instance, they can model the interactions with water molecules, ions, and other organic compounds, which is crucial for understanding its solution-phase behavior. The radial distribution function (RDF) is a standard analysis tool in MD that provides detailed information about the solvation shells and coordination around the molecule.
Table 7.2.1: Insights from Molecular Dynamics Simulations This table details the kind of information that can be extracted from MD simulations of this compound.
| Simulation Output | Description | Relevance for this compound |
| Trajectory | A time-ordered series of atomic coordinates. | Allows for the visualization of molecular motion and conformational transitions. |
| Radius of Gyration (Rg) | A measure of the molecule's size and shape. | Helps in understanding how the molecule folds and adapts to its surroundings. |
| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a specific distance from another. | Used to characterize the structure of the solvent around this compound and its interactions with ions. |
| Interaction Energies | The potential energy of interaction between this compound and its neighbors. | Quantifies the strength of binding and association with other chemical species. |
| Hydrogen Bond Analysis | Identifies the formation, duration, and dynamics of hydrogen bonds. | Crucial for understanding the role of hydrogen bonding in the molecule's structure and interactions. |
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify the most likely routes for a reaction, including the structures of short-lived intermediates and the high-energy transition states that connect them.
Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactants and products, providing an initial guess for the transition state structure. This structure can then be optimized using algorithms designed to locate saddle points on the potential energy surface. Once a transition state is found, frequency calculations are performed to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
These computational approaches allow for the determination of activation energies (ΔG‡), which are crucial for predicting reaction rates. While specific studies on this compound reaction mechanisms are not detailed in the search results, the methodologies are broadly applicable. For example, similar techniques have been used to study the hydrolysis of methyl acetate (B1210297), a reaction that shares similarities with potential reactions of this compound.
Table 7.3.1: Computational Workflow for Reaction Mechanism Prediction This table outlines the typical steps involved in computationally predicting a reaction mechanism for a molecule like this compound.
| Step | Method | Purpose |
| 1. Reactant & Product Optimization | DFT or other quantum methods | To find the lowest energy structures of the starting materials and final products. |
| 2. Initial Path Generation | Nudged Elastic Band (NEB) or similar | To find an initial guess for the reaction pathway and the transition state structure. |
| 3. Transition State Optimization | Algorithms like Berny optimization | To precisely locate the geometry of the transition state at the saddle point of the energy surface. |
| 4. Frequency Calculation | DFT or other quantum methods | To verify the nature of the stationary points (minimum or saddle point) and to calculate zero-point energies and thermal corrections. A single imaginary frequency confirms a transition state. |
| 5. Intrinsic Reaction Coordinate (IRC) | IRC calculations | To trace the reaction path downhill from the transition state to the reactants and products, confirming the connection. |
Electronic Structure Analysis and Spectroscopic Property Prediction
The electronic structure of this compound, which governs its chemical and physical properties, can be thoroughly investigated using computational methods. Techniques like Density Functional Theory (DFT) can provide detailed information about the distribution of electrons within the molecule, including the shapes and energies of its molecular orbitals. This analysis helps in understanding the molecule's reactivity, polarity, and potential for intermolecular interactions.
A significant application of electronic structure calculations is the prediction of various spectroscopic properties. By computing the response of the molecule to electromagnetic fields, it is possible to simulate spectra that can be directly compared with experimental data. For example:
Infrared (IR) and Raman Spectra: Can be predicted by calculating the vibrational frequencies and their corresponding intensities. This aids in the assignment of experimental spectral bands to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts and coupling constants can be calculated to help interpret complex experimental NMR data and confirm molecular structures.
Electronic Absorption Spectra (UV-Vis): The energies and intensities of electronic transitions can be computed to predict the UV-Vis absorption spectrum, providing insight into the molecule's chromophores.
The accuracy of these predictions has been greatly enhanced by the development of advanced computational approaches, such as the generalized energy-based fragmentation (GEBF) method, which allows for high-level quantum mechanical calculations on large molecules.
Table 7.4.1: Predicted Spectroscopic Data for this compound This table summarizes the types of spectroscopic data that can be computationally predicted and their utility.
| Spectroscopy Type | Predicted Properties | Utility |
| Infrared (IR) | Vibrational frequencies, intensities | Assignment of experimental peaks to specific bond stretches and bends. |
| Raman | Vibrational frequencies, scattering activities | Complementary to IR for structural elucidation, especially for symmetric vibrations. |
| ¹H and ¹³C NMR | Chemical shifts, coupling constants | Aids in the assignment of resonances and confirmation of the molecular structure and conformation. |
| UV-Visible | Electronic transition energies, oscillator strengths | Prediction of absorption maxima (λ-max) and understanding of electronic structure. |
| Mass Spectrometry | Fragmentation patterns | While less direct, computational chemistry can help rationalize observed fragmentation in mass spectra. |
Modeling of Ligand-Metal Complexation in Gluconate-Related Systems
Computational modeling is an invaluable tool for studying the complexation of gluconate and its derivatives with metal ions. These studies are crucial for understanding the role of these molecules as chelating agents in various industrial and biological processes.
Using methods like Density Functional Theory (DFT), researchers can model the three-dimensional structures of metal-gluconate complexes. These calculations can reveal the preferred coordination modes of the gluconate ligand, identifying which of its carboxylate and hydroxyl groups are involved in binding to the metal center. This information is essential for understanding the stability and reactivity of these complexes.
Computational models can also be used to calculate the binding energies between the gluconate ligand and different metal ions, providing a quantitative measure of the complex stability. This can help in predicting the selectivity of gluconate for certain metals. Furthermore, these models can elucidate the role of the solvent in the complexation process and help interpret experimental data from techniques like NMR and X-ray absorption spectroscopy.
While these studies often focus on the gluconate anion, the insights gained are highly relevant to the behavior of this compound in metal complexation, as the fundamental binding sites on the gluconate backbone remain the same.
Table 7.5.1: Computationally Derived Properties of Gluconate-Metal Complexes This table highlights key properties of metal-gluconate complexes that can be investigated through computational modeling.
| Property | Computational Method | Significance |
| Optimized Geometry | DFT, Molecular Mechanics | Provides the 3D structure of the complex, including bond lengths and angles. |
| Coordination Mode | DFT | Identifies which atoms of the gluconate ligand are binding to the metal ion. |
| Binding Energy | DFT, Ab initio methods | Quantifies the strength of the interaction between the metal and the ligand, indicating complex stability. |
| Electronic Structure | DFT | Describes the distribution of electrons in the complex and the nature of the metal-ligand bond. |
| Spectroscopic Properties | DFT, TD-DFT | Predicts IR, Raman, NMR, and UV-Vis spectra to aid in the characterization of the complex. |
Emerging Research Directions and Future Outlook
Integration of Methyl Gluconate into Circular Economy Frameworks and Sustainable Chemical Manufacturing
The transition from a linear "take-make-dispose" model to a circular economy is a global imperative, and this compound is well-positioned to contribute to this shift. acs.orgeuropa.euundp.org A circular economy aims to eliminate waste and keep materials in use for as long as possible. europa.eupbl.nl this compound, derived from renewable feedstocks like glucose, aligns with the core tenets of a circular economy by providing a bio-based alternative to fossil fuel-derived chemicals. researchgate.netsumitomocorp.com
Research is focused on optimizing the production of this compound and its parent compound, gluconic acid, from biomass and even food waste, thereby creating value from materials that would otherwise be discarded. acs.orgresearchgate.net This approach not only reduces reliance on finite resources but also minimizes the environmental footprint of chemical manufacturing. acs.orgresearchgate.net The principles of green chemistry, which advocate for the use of less hazardous and more sustainable chemicals, are central to this research. mygreenlab.orghtfmarketintelligence.com The use of biocatalysts, such as enzymes, in the synthesis of gluconate and its derivatives is a key area of investigation, offering a more environmentally friendly alternative to traditional chemical methods. acs.org
The integration of this compound into sustainable manufacturing processes extends to its use as a green solvent and a building block for other valuable chemicals. rsc.orgacs.org Its biodegradability and low toxicity make it an attractive option for various industries seeking to reduce their environmental impact. univarsolutions.com The development of efficient, waste-minimizing processes for converting biomass into this compound and other bio-based products is a critical step towards a more sustainable chemical industry. acs.org
Novel Applications in Specialized Material Science and Engineering
The unique chemical structure of this compound, with its multiple hydroxyl groups and a carboxyl group, makes it a versatile platform molecule for material science and engineering. rsc.org Researchers are exploring its use in the synthesis of novel polymers and as a precursor for advanced materials.
One area of significant interest is the use of this compound derivatives in the creation of bio-based polymers. These polymers offer a sustainable alternative to petroleum-based plastics and can be designed to have specific properties, such as biodegradability or enhanced thermal stability. The ability to tailor the structure of this compound through chemical modification allows for the development of materials with a wide range of applications.
Furthermore, this compound and its parent compound, gluconic acid, are being investigated as precursors for the synthesis of nanoparticles. lew.roresearchgate.net For instance, the gluconate moiety can act as a stabilizing agent in the formation of metal oxide nanoparticles, influencing their size and properties. researchgate.net In one study, a gluconate precursor was used in the synthesis of magnesium oxide (MgO) nanoparticles, which were then tested for their photocatalytic activity. lew.ro Another area of exploration is the use of related compounds, like methyl gallate, in the green synthesis of gold nanoparticles. nih.gov While direct use of this compound as a precursor for nanoparticles is an area for further research, the use of its parent acid and similar structures highlights its potential in this field. lew.roresearchgate.netnih.gov The development of such nanomaterials opens up possibilities in catalysis, electronics, and biomedical applications. mdpi.com
Development of Advanced Methodologies for Synthesis and Analysis
The efficient and sustainable production of this compound is a key focus of ongoing research. Advanced synthetic methodologies are being developed to improve yield, reduce waste, and utilize renewable resources. One promising approach is the use of enzymatic catalysis. acs.orgresearchgate.net Lipases, for example, have been successfully used to catalyze the transesterification of methyl glucoside with fatty acid methyl esters to produce alkyl glycoside fatty acid esters. researchgate.net This biocatalytic approach offers high selectivity and operates under mild conditions, aligning with the principles of green chemistry. mygreenlab.org
In addition to synthesis, the development of advanced analytical techniques is crucial for the characterization and quality control of this compound and its derivatives. depthofbiology.com High-performance liquid chromatography (HPLC) is a widely used method for the analysis of related compounds like chlorhexidine (B1668724) gluconate, and similar techniques can be applied to this compound. dntb.gov.ua The development of rapid and robust analytical methods is essential for monitoring reaction progress, ensuring product purity, and facilitating process optimization. depthofbiology.comdntb.gov.ua Furthermore, techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are vital for the structural elucidation of novel this compound-based compounds. nih.gov
Interdisciplinary Research at the Interface of Chemistry, Biology, and Engineering
The full potential of this compound can only be realized through interdisciplinary research that bridges the gap between chemistry, biology, and engineering. umich.edubiorxiv.orgircbc.ac.cnfrontiersin.org The production of this compound from biomass, for example, involves expertise in biochemistry for understanding enzymatic pathways, chemical engineering for process design and optimization, and chemistry for the conversion and derivatization of the final product. acs.orgumich.edu
Collaborations between chemists and biologists are leading to the discovery and engineering of novel enzymes with improved catalytic activity for the synthesis of this compound and its precursors. acs.org Engineers are then tasked with developing scalable and economically viable bioreactor systems to translate these laboratory-scale discoveries into industrial processes. researchgate.net This interdisciplinary approach is essential for creating sustainable and efficient manufacturing pathways for bio-based chemicals. hokudai.ac.jp
The application of this compound in areas like material science also benefits from interdisciplinary collaboration. sigmaaldrich.com Chemists may design and synthesize novel this compound-based polymers, while materials scientists and engineers evaluate their physical and mechanical properties for specific applications. This synergy between disciplines is crucial for innovation and the development of new technologies. rsc.org
Predictive Modeling and Data Science in this compound Research
Predictive modeling and data science are emerging as powerful tools in chemical research, and their application to this compound is a promising area of future investigation. justdial.comgarvan.org.auwashington.edunovonordiskfonden.dk Computational modeling can be used to predict the properties of this compound and its derivatives, guiding experimental work and accelerating the discovery of new applications. researchgate.netnih.govnurixtx.com
For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of this compound-based compounds with their performance in various applications, such as their efficacy as surfactants or their properties as polymer precursors. nih.gov Density functional theory (DFT) computations have been used to study the conformations of the gluconate anion in aqueous solutions, providing insights into its behavior at a molecular level. researchgate.net
Data science and machine learning algorithms can be employed to analyze large datasets from high-throughput screening experiments, identifying promising candidates for specific applications. garvan.org.augoogleapis.com This data-driven approach can significantly reduce the time and resources required for research and development. nih.gov As more data on the synthesis, properties, and applications of this compound becomes available, the potential for predictive modeling and data science to drive innovation in this field will continue to grow. plos.orgnih.govfrontiersin.org
Q & A
What established laboratory methods are used to synthesize methyl gluconate, and how do reaction conditions influence yield?
This compound is synthesized via esterification of gluconic acid with methanol. Evidence from ascorbic acid production processes indicates that esterification occurs in a continuous stirred-tank reactor (CSTR) at 64°C, with methanol acting as both reactant and solvent . Key factors affecting yield include:
- Temperature control : Elevated temperatures (e.g., 64°C) enhance reaction kinetics but require precise cooling to prevent byproduct formation.
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) are typically used, though enzyme-catalyzed esterification may reduce side reactions.
- Post-reaction processing : Cooling to 30°C before downstream reactions (e.g., sodium carbonate treatment) ensures stability .
Methodological Note: Validate purity via HPLC or NMR, as impurities from incomplete esterification can skew downstream applications.
How can researchers quantify this compound in heterogeneous mixtures, and what analytical pitfalls should be avoided?
Quantification often employs spectrophotometric assays (e.g., Trinder test) adapted for gluconate derivatives . Key steps include:
- Calibration curves : Prepare standards using purified this compound and measure absorbance at 505 nm after enzymatic oxidation.
- Interference mitigation : Pre-treat samples with ion-exchange resins to remove competing sugars or metal ions.
- Validation : Cross-check results with LC-MS to confirm specificity, as gluconate isomers (e.g., 2-ketogluconate) may yield false positives .
Advanced Consideration: Multivariate statistical methods (e.g., PLS regression) require rigorous validation to avoid spurious correlations from non-specific signals .
What experimental strategies resolve contradictions in enzyme activity data related to this compound metabolism?
In microbial systems like Corynebacterium glutamicum, transcriptional and enzymatic assays must be combined to reconcile mRNA and protein activity discrepancies :
- Transcriptome profiling : Use microarrays or RNA-seq to identify upregulated genes (e.g., gntK, gnd) under varying carbon sources.
- Enzyme kinetics : Measure gluconate kinase and dehydrogenase activities in cell-free extracts under controlled conditions (e.g., pH 7.0, 37°C).
- Carbon source modulation : Compare enzyme induction in glucose vs. gluconate media; repressor proteins (GntR1/R2) may mask activity in wild-type strains .
Example: In C. glutamicum mutants, gluconate kinase activity increased 2700-fold at the mRNA level but only 10-fold enzymatically, highlighting post-transcriptional regulation .
How do structural features of this compound influence its reactivity in chemical and biological systems?
The β-methyl ester group in this compound enhances solubility in organic solvents compared to gluconic acid, facilitating its use in esterification and transesterification reactions . Critical structural considerations include:
- Steric effects : The methyl group limits accessibility of the carbonyl carbon, favoring nucleophilic attacks under acidic conditions.
- Hydrogen bonding : Free hydroxyl groups enable interactions with microbial enzymes (e.g., gluconate kinases), as seen in Agrobacterium tumefaciens .
- Analog comparisons : Methyl α-D-glucopyranoside (structurally similar) shows distinct microbial utilization patterns, underscoring the importance of stereochemistry .
What advanced techniques validate the metabolic flux of this compound in microbial systems?
Combine isotopic labeling with genetic knockouts to trace carbon flow:
- 13C-labeling : Track this compound incorporation into the pentose phosphate pathway (PPP) using GC-MS.
- Mutant strains : Use ΔgntR1/ΔgntR2 C. glutamicum strains to bypass repressor-mediated metabolic bottlenecks .
- Enzyme assays : Quantify PPP intermediates (e.g., 6-phosphogluconate) via colorimetric assays (e.g., reduction of NADP+ at 340 nm) .
Data Interpretation: Normalize activity data to cell biomass (OD600) and account for carbon source-dependent regulatory effects.
How can researchers design robust experiments to study this compound’s role in industrial bioprocesses?
For ascorbic acid production, use process simulation tools (e.g., SuperPro Designer) with manual input of this compound properties due to databank limitations . Key steps:
- Mass/energy balances : Manually verify reactor outputs (e.g., this compound yield) against theoretical predictions.
- Sensitivity analysis : Test how variations in esterification temperature (±5°C) or methanol purity affect final product quality.
- Scale-up protocols : Pilot studies should replicate lab-scale mixing dynamics to prevent gradients in larger reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
